molecular formula C12H16N2OS2 B8682304 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 651305-70-3

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No. B8682304
CAS RN: 651305-70-3
M. Wt: 268.4 g/mol
InChI Key: NVWPVXMCGITNID-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H16N2OS2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651305-70-3

Product Name

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H16N2OS2/c1-16-12-10(7-13)11(14-17-12)15-8-9-5-3-2-4-6-9/h9H,2-6,8H2,1H3

InChI Key

NVWPVXMCGITNID-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)OCC2CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-hydroxy-5-methylsulfanyl-isothiazole-4-carbonitrile (10 g, 58 mmol) is dissolved in anhydrous THF (200 mL). Cyclohexylmethanol (11 mL, 87.1 mmol) and diphenyl-2-pyridyl-phosphine (30.5 g, 116 mmol) are added to the solution. Diazenedicarboxylic acid bis(N′-methylpiperazide) (32.7 g, 116 mmol) is slurried in anhydrous THF (200 mL) and added dropwise over 1 hour to the reaction. The reaction is stirred at room temp. for 3 days and then diluted with water and extracted with EtOAc (100 mL×3). The combined organics are then dried over magnesium sulfate, filtered and concentrated in vacuo. Chromatography (20% EtOAc/hexane) followed by a second chromatography (10% EtOAc/hexane) provides 3 (7.3 g, 52%). 1H NMR (d6 DMSO): δ 4.18 (2H, d, J=6.3 Hz), 2.76 (3H, s), 1.64–1.81 (6H, m), 1.16–1.27 (3H, m), 1.00–1.13 (2H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
52%

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